molecular formula C16H19NO5S B299753 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B299753
M. Wt: 337.4 g/mol
InChI Key: UWEMUXRBJDZBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses. In addition, 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been found to reduce the levels of pain-related neurotransmitters such as substance P and calcitonin gene-related peptide in the spinal cord. In addition, 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, making it a safe compound to use in experiments. However, 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has not been extensively studied in human models, so its clinical efficacy and safety are not known.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models of inflammation and pain. Another direction is to study its antitumor effects in various cancer cell lines and animal models of cancer. In addition, it would be interesting to explore the potential of 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide as a therapeutic agent for various diseases such as arthritis and cancer. Finally, more research is needed to fully understand the mechanisms of action of 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide and its biological activities.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The chemical structure of 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is shown in Figure 1.

Scientific Research Applications

3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been shown to have analgesic effects by inhibiting the activation of nociceptive neurons in the spinal cord. In addition, 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have antitumor effects by inducing apoptosis in cancer cells.

properties

Product Name

3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO5S/c1-20-15-9-8-14(12-16(15)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3

InChI Key

UWEMUXRBJDZBBD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC

Origin of Product

United States

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